BIO592 is synthesized through a series of chemical reactions that involve the modification of existing pharmacophores known to interact with peroxisome proliferator-activated receptors. The initial compounds used in the synthesis are typically derived from commercially available starting materials, which undergo several transformations to yield BIO592.
BIO592 falls under the category of small molecules, specifically targeting nuclear hormone receptors. Its classification as a selective agonist indicates its potential use in therapeutic applications, particularly in metabolic disorders such as type 2 diabetes and obesity.
The synthesis of BIO592 involves multiple steps, typically starting with commercially available precursors. The process can be outlined as follows:
Technical details include the use of solvents, catalysts, and reaction conditions optimized for yield and selectivity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
BIO592 has a well-defined molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
BIO592 undergoes various chemical reactions that are critical for its biological activity:
Technical details about these reactions often include kinetic parameters and binding affinities derived from experimental assays.
The mechanism of action for BIO592 primarily involves its role as an agonist of peroxisome proliferator-activated receptor gamma. Upon binding to this receptor:
Data supporting this mechanism often comes from in vitro studies demonstrating changes in gene expression profiles following treatment with BIO592.
Relevant analyses include spectroscopic methods (such as NMR and IR) that confirm the identity and purity of BIO592.
BIO592 has several scientific uses, particularly in research related to metabolic diseases:
The RORγ-BIO592 complex (PDB 5IZ0) reveals a binding mode characterized by three critical interaction domains (Figure 1). The benzoxazinone core anchors within the orthosteric pocket through hydrogen bonding with Gln 286 (bond length: 2.8 Å) and van der Waals contacts with Leu 287 and Val 361. The trifluoroethyl moiety engages in hydrophobic interactions with Phe 377 and Ile 397, while the ethyl group at position 4 extends toward helix 12 (H12), maintaining an agonist conformation [1] [2]. This binding stabilizes the activation function-2 (AF-2) domain in a proteolysis-resistant configuration, contrasting with the destabilization observed with the inverse agonist BIO399. The 2.63 Å resolution structure permits unambiguous identification of Met 358 as the critical residue determining RORγ-specific agonism—substitution to the smaller alanine residue present in RORα/β abolishes activation [1].
Table 1: Structural Parameters of RORγ-BIO592 Complex (PDB 5IZ0)
Parameter | Value | Methodological Significance |
---|---|---|
Resolution | 2.63 Å | Atomic-level view of ligand interactions |
R-Value Work (Depositor) | 0.199 | High model accuracy |
Space Group | P 1 21 1 | Asymmetric unit contains 4 biological assemblies |
Unit Cell Dimensions | a=85.672 Å, b=68.111 Å, c=96.056 Å | Large unit cell accommodates coactivator binding |
Ligand RMSD | 0.24 Å | Precise electron density mapping for BIO592 |
BIO592 exhibits high-affinity binding to RORγ with Kd = 58 nM, determined through fluorescence resonance energy transfer (FRET) assays [1]. Molecular dynamics simulations indicate a residence time >300 ms, attributed to the slow dissociation kinetics of the trifluoroethyl-sulfonamide group from its hydrophobic subpocket. This prolonged binding duration translates to sustained transcriptional activation, as demonstrated in reporter assays showing 12-fold induction at 100 nM concentration. Specificity profiling against nuclear receptor superfamily members revealed >100-fold selectivity for RORγ over RORα and RORβ, attributable to steric complementarity with the RORγ-specific Leu 287-Val 361-Phe 377 triad [1] [2].
Table 2: Molecular Descriptors of BIO592
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 442.45 g/mol | High-resolution mass spectrometry |
Empirical Formula | C₂₀H₂₁F₃N₂O₄S | Elemental analysis |
LogP | 3.8 ± 0.2 | Chromatographic determination |
Hydrogen Bond Acceptors | 6 | Computational topology analysis |
Rotatable Bonds | 5 | Molecular dynamics simulation |
Topological Polar Surface Area | 78.2 Ų | Computational surface mapping |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: